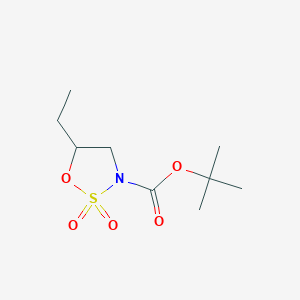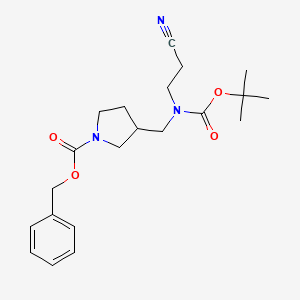
5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline is a complex organic compound that features a thiophene ring substituted with chlorine, an imidazole ring, and a methylaniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline typically involves multi-step organic reactions. One common method includes:
Formation of the Thiophene Ring: Starting with 5-chlorothiophene-2-carboxylic acid, which can be synthesized via the chlorination of thiophene.
Imidazole Ring Formation: The thiophene derivative undergoes cyclization with appropriate reagents to form the imidazole ring.
Attachment of Methylaniline: The final step involves the coupling of the imidazole-thiophene intermediate with 2-methylaniline under specific conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the imidazole ring.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its imidazole ring, which is known to interact with various biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug development targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as organic semiconductors or corrosion inhibitors.
Mecanismo De Acción
The mechanism by which 5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chlorothiophene-2-carboxylic acid
- 5-Chlorothiophene-2-boronic acid
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
What sets 5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline apart is its combination of a thiophene ring, an imidazole ring, and a methylaniline group
Propiedades
Número CAS |
93972-62-4 |
|---|---|
Fórmula molecular |
C14H12ClN3S |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
5-[5-(5-chlorothiophen-2-yl)-1H-imidazol-4-yl]-2-methylaniline |
InChI |
InChI=1S/C14H12ClN3S/c1-8-2-3-9(6-10(8)16)13-14(18-7-17-13)11-4-5-12(15)19-11/h2-7H,16H2,1H3,(H,17,18) |
Clave InChI |
TTZQZESGUQMUES-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=C(NC=N2)C3=CC=C(S3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


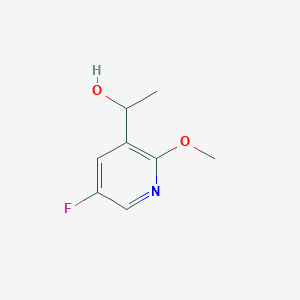
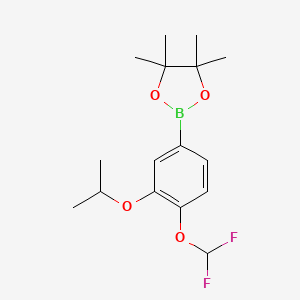
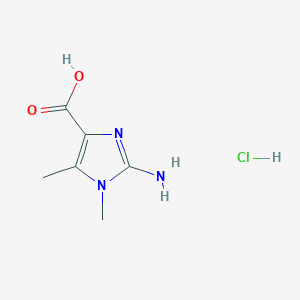
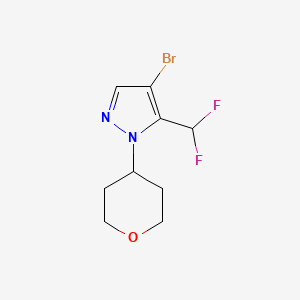
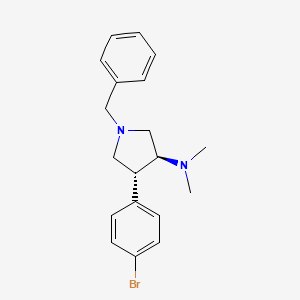
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
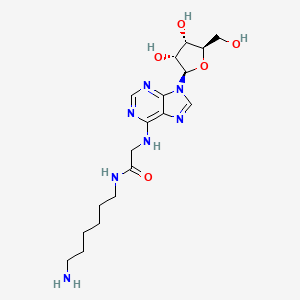
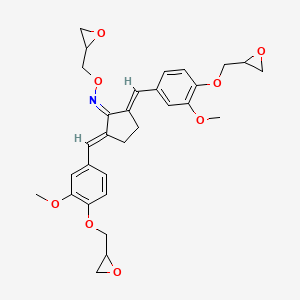
![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)



